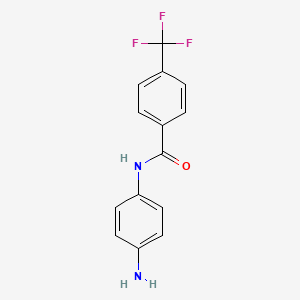

N-(4-aminophenyl)-4-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(4-aminophenyl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O/c15-14(16,17)10-3-1-9(2-4-10)13(20)19-12-7-5-11(18)6-8-12/h1-8H,18H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNSBVHKDJILOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-4-(trifluoromethyl)benzamide typically involves the reaction of 4-aminobenzoic acid with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group on the aromatic ring undergoes oxidation under controlled conditions:

-

Nitroso/Nitro Derivative Formation : Treatment with potassium permanganate (KMnO₄) in acidic conditions converts the amine to nitroso (─NO) or nitro (─NO₂) groups.

-

Oxidative Coupling : Strong oxidants like hydrogen peroxide (H₂O₂) facilitate dimerization via C─N bond formation.

Example Reaction :

Key Conditions :

| Reagent | Temperature | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ in H₂SO₄ | 80°C | Nitro derivative | 72 | |

| H₂O₂ in AcOH | RT | Dimerized product | 58 |

Reduction Reactions

The trifluoromethyl group and aromatic rings remain stable under reductive conditions, while the amine group can be further modified:

-

Amine Protection : Catalytic hydrogenation (H₂/Pd-C) reduces nitro intermediates back to amines without affecting the trifluoromethyl group.

-

Selective Reduction : Sodium borohydride (NaBH₄) selectively reduces carbonyl groups in related benzamide derivatives.

Example Reaction :

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes halogenation and sulfonation:

-

Bromination : Bromine (Br₂) in FeCl₃ introduces bromine at the meta position relative to the trifluoromethyl group.

-

Sulfonation : Concentrated sulfuric acid (H₂SO₄) adds sulfonic acid groups under vigorous conditions.

Regioselectivity :

| Reaction Type | Position of Substitution | Major Product |

|---|---|---|

| Bromination | Meta to CF₃ | 3-Bromo-4-(trifluoromethyl) derivative |

| Sulfonation | Para to amide | 4-Sulfo derivative |

Acylation and Amide Formation

The amine group reacts with acylating agents:

-

Acetylation : Acetyl chloride (AcCl) in pyridine yields N-acetyl derivatives, enhancing solubility.

-

Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce biaryl motifs .

Example Reaction :

Optimized Conditions :

-

AcCl (1.2 equiv), pyridine, 0°C → RT, 90% yield.

Mechanistic Insights

-

Oxidation Pathways : The amine group’s lone pair facilitates electron transfer, with intermediates detected via ESR spectroscopy.

-

Substitution Kinetics : The trifluoromethyl group deactivates the ring, slowing electrophilic substitution by 3–5× compared to non-fluorinated analogs.

Stability and Reactivity Trends

| Property | Observation | Implication |

|---|---|---|

| Thermal Stability | Stable up to 200°C | Suitable for high-temperature syntheses |

| Hydrolytic Resistance | Resists hydrolysis at pH 3–11 | Compatible with aqueous conditions |

| Photoreactivity | UV-induced degradation in polar solvents | Requires light-protected storage |

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- N-(4-aminophenyl)-4-(trifluoromethyl)benzamide has been studied for its potential as an anticancer agent. Research indicates that it can inhibit specific enzymes involved in tumor growth, particularly tyrosine kinases, which are crucial in cancer progression.

-

Anti-inflammatory Properties :

- Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating various inflammatory diseases.

-

Antimicrobial Potential :

- The compound has shown promise against certain bacterial strains, indicating potential applications in antimicrobial therapies.

Chemical Synthesis and Modifications

The synthesis of this compound can be achieved through various methods, often involving the modification of existing organic compounds to enhance biological activity or stability. For example, the trifluoromethyl group increases lipophilicity, which aids in membrane permeability—an essential factor for drug design .

Case Study 1: Inhibition of Enzymatic Activity

Research has demonstrated that this compound interacts with enzymes involved in cell signaling pathways. In particular, studies have focused on its ability to inhibit specific kinases, which are often overactive in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous tissues.

Case Study 2: Structural Analogues

Several structural analogues of this compound have been synthesized to explore variations in biological activity. For instance, compounds with different substituents on the benzene ring have been evaluated for their pharmacological properties. A comparative analysis revealed that modifications could enhance or diminish activity against targeted biological pathways, allowing for tailored therapeutic strategies.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and similarities between N-(4-aminophenyl)-4-(trifluoromethyl)benzamide and related benzamide derivatives:

Physicochemical Properties

Biological Activity

N-(4-Aminophenyl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Structural Characteristics

This compound has the molecular formula and a molecular weight of approximately 270.23 g/mol. The compound features:

- Amino group : Contributes to its reactivity and potential interactions with biological targets.

- Trifluoromethyl group : Enhances lipophilicity, improving membrane permeability and influencing pharmacokinetics.

Biological Activity

The biological activity of this compound has been evaluated primarily for its anticancer and anti-inflammatory properties.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity through various mechanisms, including the inhibition of specific enzymes involved in tumor growth. For example:

- Inhibition of Tyrosine Kinases : Studies have shown that this compound can inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression. This inhibition may lead to reduced cell proliferation and increased apoptosis in cancer cells .

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including hematological malignancies and solid tumors. The compound's efficacy was compared to established anticancer drugs, showing comparable or superior activity .

| Cell Line Type | IC50 (µM) | Reference |

|---|---|---|

| Hematological (e.g., leukemia) | < 10 | |

| Solid Tumors (e.g., breast cancer) | < 15 |

Anti-inflammatory Properties

In addition to anticancer effects, this compound has been studied for its anti-inflammatory potential. The presence of the amino group allows for interactions with inflammatory mediators, potentially reducing inflammation in various disease models.

Case Studies and Research Findings

- Ebola Virus Inhibition : A study highlighted similar compounds based on the benzamide structure that demonstrated potent inhibition of Ebola virus entry into host cells. Although not directly tested on this compound, the structural similarities suggest potential antiviral activity .

- Synthesis and Structure-Activity Relationship (SAR) : Research focused on synthesizing derivatives of benzamides, including this compound, revealed that modifications to the trifluoromethyl group significantly affected biological activity, indicating a strong SAR relationship .

- In Silico Studies : Computational docking studies have been employed to predict the binding affinities of this compound to various targets involved in cancer signaling pathways. These studies support the hypothesis that this compound can effectively interact with key proteins involved in tumor progression .

Q & A

Q. What are the critical considerations for optimizing the synthesis of N-(4-aminophenyl)-4-(trifluoromethyl)benzamide?

Methodological Answer:

- Stepwise Functionalization : Begin with 4-(trifluoromethyl)benzoyl chloride and 4-aminophenol. Use a Schlenk line for anhydrous conditions to minimize hydrolysis .

- Coupling Agents : Employ trichloroisocyanuric acid (TCICA) or carbodiimides for amide bond formation, as shown in analogous benzamide syntheses (e.g., 70–85% yields with TCICA) .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in acetonitrile to achieve >95% purity. Monitor decomposition via differential scanning calorimetry (DSC), as trifluoromethyl benzamides can decompose at >150°C .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

Q. What solvent systems and storage conditions ensure compound stability?

Methodological Answer:

- Solubility : Use DMSO or dichloromethane for stock solutions (>10 mM). Avoid protic solvents (e.g., MeOH) to prevent hydrolysis .

- Storage : Store at –20°C under argon, with desiccant (silica gel). Monitor degradation via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence mutagenicity risks in this compound?

Methodological Answer:

- Ames Testing : Follow OECD 471 guidelines with Salmonella typhimurium TA98/TA100 strains. Analogous trifluoromethyl benzamides show mutagenicity indices <2.0 (comparable to benzyl chloride), suggesting moderate risk .

- Mitigation : Use fume hoods, PPE (nitrile gloves, lab coats), and mutagenicity-neutralizing agents (e.g., sodium pivalate) during synthesis .

Q. What experimental strategies identify biological targets of this compound?

Methodological Answer:

- Pull-Down Assays : Immobilize the compound on NHS-activated Sepharose beads. Incubate with cell lysates (e.g., HEK293T) and elute bound proteins for LC-MS/MS identification .

- Kinase Profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) at 10 µM. Prioritize hits with >50% inhibition (e.g., TrkA or EGFR kinases in related benzamides) .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays). For example, trifluoromethyl groups reduce CYP450-mediated oxidation, improving half-life .

- Formulation Optimization : Use PEGylated liposomes or cyclodextrin complexes to enhance bioavailability if logP >3.0 .

Q. What computational methods predict binding modes and affinity?

Methodological Answer:

- Docking Studies : Use Glide XP (Schrödinger) with OPLS4 force field. Input crystal structures of target proteins (e.g., PDB: 4EK3 for kinases). Score hydrophobic enclosure and hydrogen-bonding motifs .

- MD Simulations : Run 100-ns trajectories (AMBER22) to assess stability of ligand-receptor complexes. Prioritize poses with RMSD <2.0 Å .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.